![molecular formula C15H12N6O2 B2992054 2-{5-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine CAS No. 1327203-33-7](/img/structure/B2992054.png)
2-{5-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines pyridine, azetidine, oxadiazole, and pyrimidine moieties, making it a versatile scaffold for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors under basic conditions.
Introduction of the Pyridine-2-carbonyl Group: This step often involves acylation reactions using pyridine-2-carbonyl chloride in the presence of a base such as triethylamine.
Construction of the 1,2,4-Oxadiazole Ring: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Formation of the Pyrimidine Ring: The final step involves the construction of the pyrimidine ring through condensation reactions involving appropriate amidine or guanidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{5-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
2-{5-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, such as enzymes and receptors.
Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biomolecules and its effects on cellular processes.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs and pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2-{5-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist of specific receptors, thereby modulating their signaling pathways.
DNA/RNA Interaction: The compound may interact with nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- **2-{5-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1,3,4-oxadiazol-3-yl}pyrimidine
- **2-{5-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1,2,4-triazol-3-yl}pyrimidine
- **2-{5-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1,2,4-thiadiazol-3-yl}pyrimidine
Uniqueness
The uniqueness of 2-{5-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
pyridin-2-yl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2/c22-15(11-4-1-2-5-16-11)21-8-10(9-21)14-19-13(20-23-14)12-17-6-3-7-18-12/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZOSDUWRYLRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,3-Dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2991972.png)
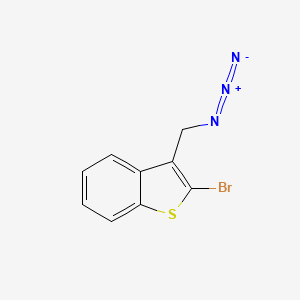
![3,7-Dibenzyl-10-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane](/img/structure/B2991978.png)
![Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2991979.png)
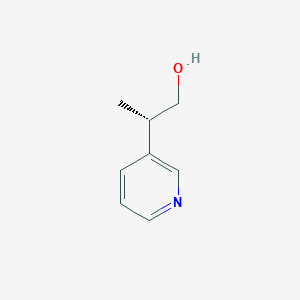
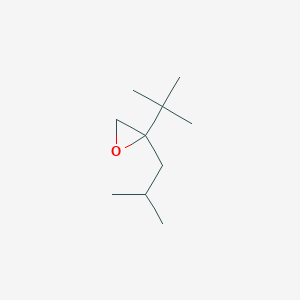
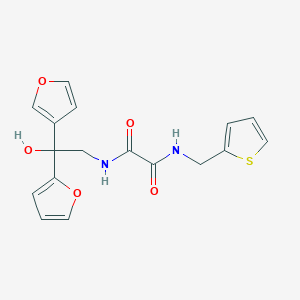

![8-amino-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid;hydrochloride](/img/structure/B2991984.png)

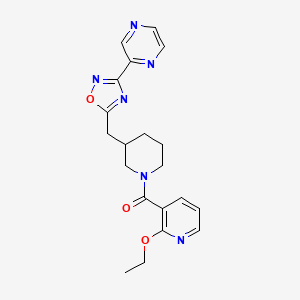
![1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one](/img/structure/B2991989.png)
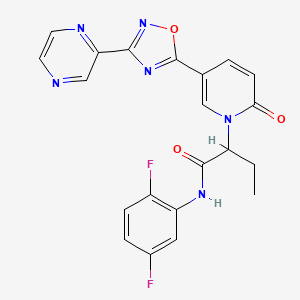
![4-[4-Chloro-5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-cyclohexylpiperidine-1-carboxamide](/img/structure/B2991994.png)
